ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate
Description
Ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 6-methyl group and a 4-nitro-pyrazole moiety. The ethyl benzoate ester group is attached via an amino linker at the 4-position of the pyrimidine ring. This structural motif is characteristic of kinase inhibitors, particularly Polo-like kinase 1 (PLK1) and other protein kinases, as seen in analogs such as D39 and D40 () and pyrrolopyrimidine derivatives ().
Properties
IUPAC Name |
ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-3-27-16(24)12-4-6-13(7-5-12)20-15-8-11(2)19-17(21-15)22-10-14(9-18-22)23(25)26/h4-10H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLQTFUKSMNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitropyrazole group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can produce various oxidized forms of the nitropyrazole group .
Scientific Research Applications
ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new pharmaceuticals.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The nitropyrazole and pyrimidine moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems and Substituent Analysis
The compound shares structural similarities with several classes of kinase inhibitors (Table 1).
Table 1. Structural Comparison of Ethyl 4-{[6-Methyl-2-(4-Nitro-1H-Pyrazol-1-yl)Pyrimidin-4-yl]Amino}Benzoate and Analogs
- Pyrimidine-Pyrazole vs. Pyridazine Systems : The target compound and D39 share a pyrimidine-pyrazole core, which is critical for ATP-binding pocket interactions in kinases. In contrast, I-6230 substitutes pyrimidine with pyridazine, which may alter hydrogen-bonding patterns due to differing nitrogen positions .
- The ethyl benzoate ester, common across all analogs, likely improves membrane permeability.
Pharmacokinetic Properties
- Solubility : The nitro group may reduce solubility compared to D39’s carbamoyl group but could improve target engagement.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate, and what reaction conditions optimize yield?
- The compound can be synthesized via multi-step protocols involving condensation and cyclization. For example:
- Step 1 : React a pyrimidine precursor (e.g., 6-methyl-2-chloropyrimidin-4-amine) with 4-nitro-1H-pyrazole under reflux in ethanol with catalytic acetic acid to form the pyrazole-pyrimidine core .
- Step 2 : Couple the intermediate with ethyl 4-aminobenzoate using a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts and ligands (e.g., Pd/C, Xantphos) .
- Key conditions : Maintain anhydrous ethanol at 80–90°C for 8–12 hours, with yields improved by slow addition of reagents .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns on the pyrimidine and pyrazole rings (e.g., nitro group at pyrazole C4, methyl at pyrimidine C6) .
- IR spectroscopy : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) stretches .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+ calculated for C21H19N7O4: 458.15 g/mol) .
Q. What are the common chemical modifications or derivatization strategies for this compound?
- Functional group interconversion : Reduce the nitro group to an amine (e.g., H2/Pd-C in ethanol) for further coupling reactions .
- Ester hydrolysis : Convert the ethyl benzoate to a carboxylic acid using NaOH/EtOH for enhanced solubility in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound?
- Hypothesis-driven testing : If conflicting enzyme inhibition results arise (e.g., IC50 variability), verify assay conditions (pH, temperature) and purity via LC-MS .
- Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano or methyl groups) to isolate SAR trends .
- Crystallography : Obtain X-ray structures to correlate conformation (e.g., pyrazole-pyrimidine dihedral angle) with activity .
Q. What computational methods support the design of derivatives with enhanced target binding?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors (e.g., EGFR, VEGFR) .
- Quantum mechanics (QM) : Calculate electrostatic potential maps to optimize substituent placement for H-bonding or π-π stacking .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Q. How can reaction engineering improve scalability of the synthesis?
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, stoichiometry, solvent) and reduce side products .
- Flow chemistry : Use continuous reactors for precise control of exothermic steps (e.g., nitro group introduction) .
- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
Q. What strategies address low solubility in aqueous media during in vitro assays?
- Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Synthesize phosphate or glycoside derivatives for enhanced hydrophilicity .
Methodological Challenges and Solutions
Q. How should researchers handle discrepancies in spectral data (e.g., unexpected splitting in NMR)?
- Variable temperature NMR : Detect dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .
- Heteronuclear experiments : Use HSQC or HMBC to resolve overlapping signals in aromatic regions .
Q. What are the best practices for validating target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by monitoring protein thermal stability shifts .
- CRISPR knockouts : Use gene-edited cell lines to verify on-target effects vs. off-target pathways .
Tables for Key Data
Table 1 : Synthetic Optimization via DoE
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 70°C | 90°C | 85°C |
| Reaction Time | 6 h | 12 h | 10 h |
| Catalyst Loading | 2 mol% | 5 mol% | 3.5 mol% |
Table 2 : Biological Activity of Derivatives
| Derivative | Substituent | IC50 (EGFR) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 4-NO2 | 0.45 µM | 12 |
| Analog 1 | 4-CN | 0.38 µM | 18 |
| Analog 2 | 4-CH3 | 1.2 µM | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
